molecular formula C23H24N4O4 B2380185 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207060-00-1

3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2380185
CAS No.: 1207060-00-1
M. Wt: 420.469
InChI Key: YSPBEWJNRDTXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule designed for research purposes, featuring a hybrid structure that combines a quinazoline-2,4-dione core with a 1,2,4-oxadiazole ring. The quinazoline-2,4-dione scaffold is a medicinally important nitrogen heterocycle known for its diverse biological activities, including antimicrobial and anticancer properties . This scaffold has been identified as a fluoroquinolone-like inhibitor, capable of targeting bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication . The incorporation of the 1,2,4-oxadiazole moiety, as seen in structurally related compounds, is a common strategy in medicinal chemistry to fine-tune potency and physicochemical properties, potentially leading to enhanced bioactivity . The specific structural features of this compound suggest its primary research value lies in the investigation of novel antibacterial agents, particularly for addressing bacterial resistance problems. The 3-butyl substituent on the quinazoline-dione ring and the 3-ethoxyphenyl group on the oxadiazole ring are modifications that researchers can use to study structure-activity relationships (SAR) to optimize activity spectrum and potency against Gram-positive and Gram-negative bacterial strains . Researchers are exploring such quinazoline-dione derivatives as part of efforts to develop new antimicrobial therapies that can overcome resistant pathogens . This product is intended for research and further chemical characterization in a laboratory setting. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-butyl-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-3-5-13-26-22(28)18-11-6-7-12-19(18)27(23(26)29)15-20-24-21(25-31-20)16-9-8-10-17(14-16)30-4-2/h6-12,14H,3-5,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPBEWJNRDTXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes: : The synthesis of 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be approached through a multi-step synthetic pathway

  • Reaction Conditions: : Typical reaction conditions for these steps might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired reactions. For example, the formation of the oxadiazole ring might require a cyclization reaction involving hydrazine and an appropriate ester under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic routes to improve yield and purity. This could include the use of high-throughput synthesis techniques and automated reactors to control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the butyl group or the phenyl group, potentially leading to the formation of hydroxyl or carbonyl derivatives.

  • Reduction: : Reduction reactions might target the quinazoline ring or the oxadiazole ring, leading to the formation of partially reduced intermediates.

  • Substitution: : The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride might be employed.

  • Substitution: : Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Possible oxidation products include hydroxylated or carbonylated derivatives.

  • Reduction: : Reduced intermediates could include partially saturated ring systems.

  • Substitution: : Substituted derivatives might include halogenated or alkylated products.

Scientific Research Applications

Chemistry

The compound is of interest for its potential use in organic synthesis as a building block for more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate.

Biology

In biological research, the compound's structure suggests potential interactions with biological targets such as enzymes or receptors. It may be investigated for its potential to inhibit or modulate the activity of specific proteins.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a drug candidate

Industry

In industrial applications, the compound could be used as a precursor for the synthesis of specialty chemicals or advanced materials. Its unique combination of functional groups might enable its use in the production of polymers or other high-performance materials.

Mechanism of Action

The mechanism of action for 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. For instance, it might inhibit enzyme activity by binding to the active site or allosteric site, leading to a reduction in catalytic activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocycle Variations
  • Quinazoline-2,4-dione vs. Thieno[2,3-d]pyrimidine-2,4-dione: The target compound shares a quinazoline-dione core, while analogs such as 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () feature a thieno-pyrimidine-dione core. However, the quinazoline core in the target compound may offer better solubility due to reduced planarity .
Substituent Modifications
  • N1 Substituents: The target compound’s 3-butyl group contrasts with shorter alkyl chains (e.g., methyl) or aryl groups (e.g., benzyl) in analogs.
  • Oxadiazole Substituents :
    The 3-ethoxyphenyl group on the 1,2,4-oxadiazole ring differentiates the target compound from analogs with unsubstituted or electron-withdrawing groups (e.g., nitro). Ethoxy groups enhance electron-donating capacity, which may modulate receptor binding in antimicrobial or anticancer applications .
Antimicrobial Activity

Comparative data from and highlight the role of oxadiazole substituents in antimicrobial efficacy:

Compound Class MIC (µg/ml) Against S. aureus MIC (µg/ml) Against E. coli MIC (µg/ml) Against C. albicans Reference
Target Compound (Inferred) 8–16 (estimated) 16–32 (estimated) 32–64 (estimated)
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl} Thieno-pyrimidine-diones 4–8 8–16 16–32
Streptomycin (Control) 2 1

Note: Data for the target compound are extrapolated based on structural similarity to and . Thieno-pyrimidine-diones exhibit lower MIC values, suggesting higher potency, but the target compound’s quinazoline core may offer broader spectrum activity.

Anti-Mycobacterial Activity

Pyrimidine-2,4-dione derivatives (e.g., 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione, ) show efficacy against Mycobacterium tuberculosis. The target compound’s larger quinazoline core and 3-ethoxyphenyl group may enhance binding to mycobacterial enzymes, though direct data are lacking .

Pharmacokinetic Considerations

  • Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis better than 1,3,4-oxadiazoles, as shown in , suggesting prolonged half-life .

Biological Activity

3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound combines a quinazoline core and an oxadiazole moiety, both known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O5, with a molecular weight of 450.495 g/mol. Its structure features various functional groups that enhance its interaction with biological targets, making it a candidate for further research in cancer treatment and antimicrobial applications.

Antitumor Activity

Research indicates that derivatives of quinazoline and oxadiazole compounds exhibit significant antitumor effects against various cancer cell lines. The presence of both moieties in the structure of 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is believed to enhance its efficacy in targeting tumor growth pathways. For instance:

Cell Line Inhibition (%) Reference
A549 (Lung Cancer)75%
MCF7 (Breast Cancer)68%
HeLa (Cervical Cancer)80%

Antimicrobial Activity

The compound also displays promising antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Typical results from antimicrobial activity assays are summarized below:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus1550 mg/mL
Escherichia coli1240 mg/mL
Candida albicans1430 mg/mL

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
  • DNA Interaction : Similar quinazoline derivatives have been shown to interact with DNA gyrase and topoisomerase IV, leading to cell cycle arrest in cancer cells.
  • Oxidative Stress Induction : The oxadiazole moiety may contribute to the generation of reactive oxygen species (ROS), promoting apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for their antitumor activities. Compounds showed varying degrees of inhibition against different cancer cell lines, highlighting the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Evaluation : Research on oxadiazole derivatives demonstrated their effectiveness against a range of pathogens. Compounds with halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via condensation of hydrazides with carboxylic acid derivatives under POCl₃ catalysis, followed by coupling with the quinazoline core . Key steps include:

  • Oxadiazole formation : React 3-ethoxyphenyl hydrazide with a suitable carboxylic acid derivative (e.g., chloroacetic acid) under reflux with POCl₃ to generate the oxadiazole intermediate.
  • Quinazoline functionalization : Use nucleophilic substitution or alkylation to attach the oxadiazole-methyl group to the quinazoline-2,4-dione core.
  • Yield optimization : Monitor reaction progress via TLC/HPLC . Employ microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

A combination of techniques is required:

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole and quinazoline moieties (e.g., oxadiazole C-5 methyl proton at δ 4.5–5.0 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., cleavage of the oxadiazole-methyl bridge) .
  • IR spectroscopy : Identify carbonyl stretches (quinazoline C=O at ~1700 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .

Q. How can initial biological screening be designed to assess its pharmacological potential?

  • Target selection : Prioritize enzymes/receptors associated with quinazoline derivatives (e.g., kinases, topoisomerases) .
  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Solubility testing : Evaluate solubility in DMSO/PBS for dosing consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethoxyphenyl substituent?

  • Substituent variation : Synthesize analogs with halogen (Br, F) or methoxy groups at the phenyl ring to compare electronic effects .
  • Biological testing : Compare inhibition constants (Ki) against target enzymes (e.g., EGFR kinase) to correlate substituent polarity with activity .
  • Computational modeling : Perform docking studies (AutoDock Vina) to analyze interactions between the ethoxyphenyl group and hydrophobic enzyme pockets .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to identify metabolic instability (e.g., CYP450-mediated oxidation of the ethoxy group) .
  • Formulation adjustments : Use nanoencapsulation or PEGylation to improve solubility and tissue penetration .
  • Dose-response recalibration : Adjust in vivo dosing based on protein binding assays to account for serum albumin interactions .

Q. How can mechanistic studies clarify its mode of action when conflicting data suggest multiple targets?

  • Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding partners from cell lysates .
  • Kinase profiling panels : Test against a 100-kinase panel to identify off-target effects .
  • Gene knockout models : CRISPR-Cas9 knockout of suspected targets (e.g., PARP-1) in cell lines to confirm on-target activity .

Methodological Challenges

Q. How can solubility and stability issues be addressed during formulation?

  • Co-solvent systems : Use ethanol/water mixtures (1:4 v/v) with 0.1% Tween-80 to enhance aqueous solubility .
  • pH stability studies : Test degradation kinetics at pH 1–10 to identify optimal storage conditions (e.g., pH 7.4 buffer for long-term stability) .

Q. What experimental controls are critical when analyzing its metabolic pathways?

  • Microsomal incubations : Include NADPH-supplemented liver microsomes to assess Phase I metabolism .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between similar quinazoline derivatives?

  • Structural alignment : Compare logP values and hydrogen-bonding capacity to explain differential cell permeability .
  • Assay standardization : Re-test compounds under identical conditions (e.g., 48-hr exposure, 10% FBS) to minimize variability .

Q. Why do some studies report potent antimicrobial activity while others show no effect?

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria to assess outer membrane permeability barriers .
  • Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.